molecular formula C18H17BrN4O4 B603951 N-{3-[(5-bromo-2-furoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120290-05-2

N-{3-[(5-bromo-2-furoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603951
CAS No.: 1120290-05-2
M. Wt: 433.3g/mol
InChI Key: BQFQHBZRABCVGA-UHFFFAOYSA-N
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Description

N-(3-{(5-bromofuran-2-yl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide is a complex organic compound that features a quinazoline core, a furan ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{(5-bromofuran-2-yl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide typically involves multiple steps. One common approach is to start with the quinazoline core and introduce the furan ring through a series of coupling reactions. The bromine atom is then added via a halogenation reaction. The final step involves the formation of the amide bond under mild conditions to avoid decomposition of the sensitive furan ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-{(5-bromofuran-2-yl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-{(5-bromofuran-2-yl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(3-{(5-bromofuran-2-yl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The furan ring and bromine atom can enhance binding affinity and selectivity. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(5-bromofuran-2-yl)methyl]amino}propyl)-N-methylaniline
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives

Uniqueness

N-(3-{(5-bromofuran-2-yl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide is unique due to its combination of a quinazoline core and a furan ring with a bromine atom. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1120290-05-2

Molecular Formula

C18H17BrN4O4

Molecular Weight

433.3g/mol

IUPAC Name

N-[3-[(5-bromofuran-2-carbonyl)-methylamino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C18H17BrN4O4/c1-23(18(26)13-7-8-14(19)27-13)10-4-9-20-17(25)15-21-12-6-3-2-5-11(12)16(24)22-15/h2-3,5-8H,4,9-10H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

BQFQHBZRABCVGA-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC=C(O3)Br

Origin of Product

United States

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